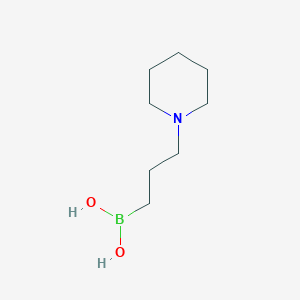
(3-(Piperidin-1-yl)propyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Piperidin-1-yl)propyl)boronic acid is an organoboron compound that features a piperidine ring attached to a propyl chain, which is further connected to a boronic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Piperidin-1-yl)propyl)boronic acid typically involves the reaction of piperidine with a suitable boronic acid derivative. One common method is the hydroboration of an alkyne followed by oxidation to yield the boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes to facilitate the hydroboration process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(3-(Piperidin-1-yl)propyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form borate esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions often involve mild temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield borate esters, while reduction can produce boranes. Substitution reactions can lead to the formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
(3-(Piperidin-1-yl)propyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is investigated for its potential as a protease inhibitor, which could have implications in the development of new therapeutic agents.
Medicine: Research is ongoing to explore its use in drug discovery, particularly in the design of boron-containing pharmaceuticals with improved efficacy and safety profiles.
Industry: It is utilized in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (3-(Piperidin-1-yl)propyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications. The piperidine ring may also contribute to the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simple heterocyclic amine that serves as a building block for many pharmaceuticals and agrochemicals.
Piperine: An alkaloid found in black pepper with various biological activities, including antioxidant and anticancer properties.
Boronic Acids: A class of compounds containing a boronic acid group, widely used in organic synthesis and medicinal chemistry.
Uniqueness
(3-(Piperidin-1-yl)propyl)boronic acid is unique due to the combination of its piperidine ring and boronic acid group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable tool in both synthetic chemistry and drug discovery, offering advantages over simpler boronic acids or piperidine derivatives.
Propiedades
Fórmula molecular |
C8H18BNO2 |
|---|---|
Peso molecular |
171.05 g/mol |
Nombre IUPAC |
3-piperidin-1-ylpropylboronic acid |
InChI |
InChI=1S/C8H18BNO2/c11-9(12)5-4-8-10-6-2-1-3-7-10/h11-12H,1-8H2 |
Clave InChI |
JCNFJSAOJNPCAM-UHFFFAOYSA-N |
SMILES canónico |
B(CCCN1CCCCC1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


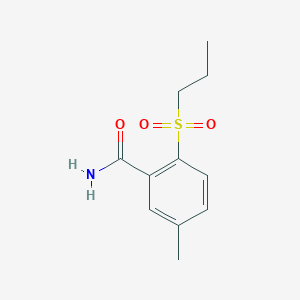
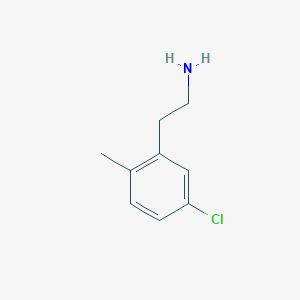
![[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13454944.png)
![2-Ethyl-2,4,9-triazaspiro[5.5]undecan-3-one](/img/structure/B13454945.png)
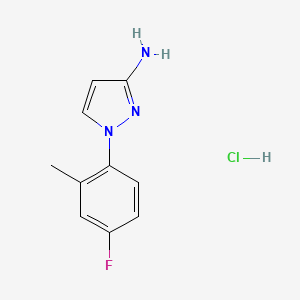
![{6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1'-cyclopropan]-3-yl}methanol](/img/structure/B13454955.png)
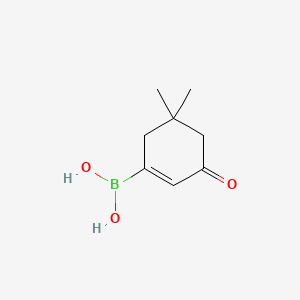
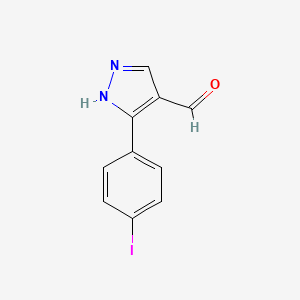
![2-{[(3aR,4S,6R,6aS)-6-{[(tert-butoxy)carbonyl]amino}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}aceticacid](/img/structure/B13454969.png)
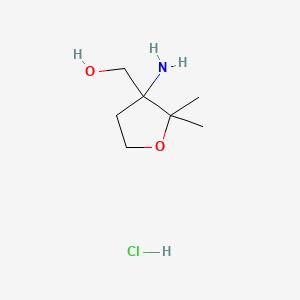
![2-[(3-Aminopropyl)sulfanyl]ethan-1-ol](/img/structure/B13454984.png)

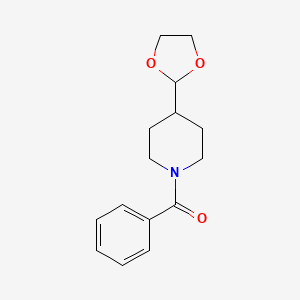
![2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid](/img/structure/B13455014.png)
